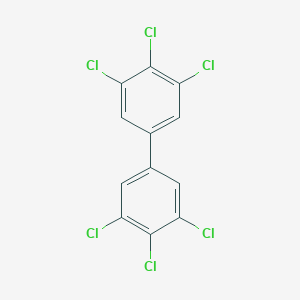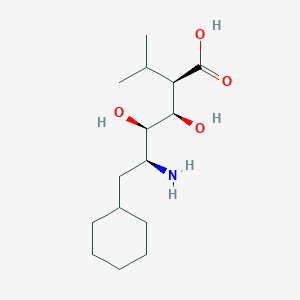
5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid, also known as AICA ribonucleotide or ZMP, is a nucleotide analog that is involved in various biochemical pathways. It is synthesized from the amino acid histidine and is a precursor to the nucleotide adenosine monophosphate (AMP). This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
作用機序
5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid ribonucleotide acts as an AMP mimetic and activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. Activation of AMPK leads to increased glucose uptake and fatty acid oxidation, as well as inhibition of fatty acid synthesis and protein synthesis. 5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid ribonucleotide also activates sirtuins, a family of proteins involved in regulating cellular metabolism and aging.
生化学的および生理学的効果
5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid ribonucleotide has various biochemical and physiological effects, including increased glucose uptake and fatty acid oxidation, inhibition of fatty acid synthesis and protein synthesis, and activation of sirtuins. These effects make 5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid ribonucleotide a promising therapeutic agent for various diseases, including type 2 diabetes and cancer.
実験室実験の利点と制限
5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid ribonucleotide has several advantages for lab experiments, including its ability to activate AMPK and sirtuins, which are key regulators of cellular metabolism. However, 5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid ribonucleotide is also known to be unstable and can degrade quickly, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid ribonucleotide. One area of research is the development of more stable analogs of 5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid ribonucleotide that can be used in experiments. Another area of research is the investigation of the potential therapeutic applications of 5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid ribonucleotide in various diseases, including type 2 diabetes and cancer. Additionally, further research is needed to fully understand the mechanism of action of 5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid ribonucleotide and its effects on cellular metabolism.
合成法
5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid ribonucleotide can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of histidine with various reagents to yield 5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid ribonucleotide. Enzymatic synthesis involves the use of enzymes such as histidine triad nucleotide-binding protein (HINT) to catalyze the reaction between histidine and phosphoribosyl pyrophosphate (PRPP) to yield 5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid ribonucleotide.
科学的研究の応用
5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid ribonucleotide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in ischemic stroke and traumatic brain injury. 5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid ribonucleotide has also been studied for its potential anti-cancer effects, as it can induce apoptosis in cancer cells. Additionally, 5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid ribonucleotide has been shown to improve glucose uptake in skeletal muscle and has potential applications in the treatment of type 2 diabetes.
特性
CAS番号 |
1197-07-5 |
|---|---|
製品名 |
5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid |
分子式 |
C15H29NO4 |
分子量 |
287.39 g/mol |
IUPAC名 |
(2R,3R,4R,5S)-5-amino-6-cyclohexyl-3,4-dihydroxy-2-propan-2-ylhexanoic acid |
InChI |
InChI=1S/C15H29NO4/c1-9(2)12(15(19)20)14(18)13(17)11(16)8-10-6-4-3-5-7-10/h9-14,17-18H,3-8,16H2,1-2H3,(H,19,20)/t11-,12+,13+,14+/m0/s1 |
InChIキー |
VCIPTNRIUQKMFQ-REWJHTLYSA-N |
異性体SMILES |
CC(C)[C@H]([C@H]([C@@H]([C@H](CC1CCCCC1)N)O)O)C(=O)O |
SMILES |
CC(C)C(C(C(C(CC1CCCCC1)N)O)O)C(=O)O |
正規SMILES |
CC(C)C(C(C(C(CC1CCCCC1)N)O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




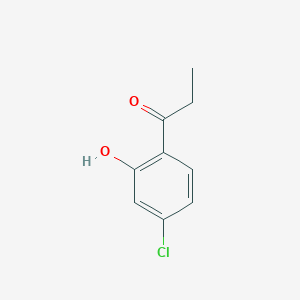

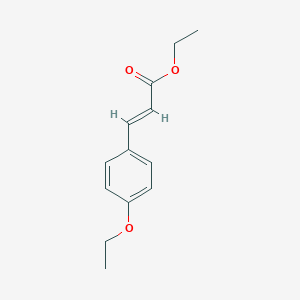
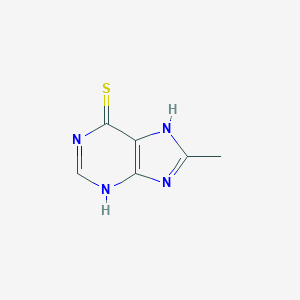
![[(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea](/img/structure/B73648.png)

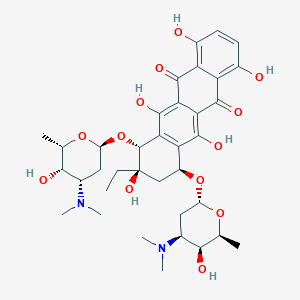

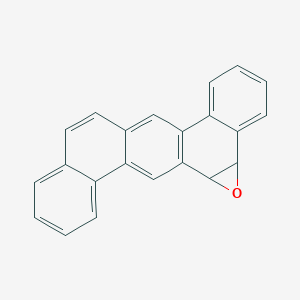

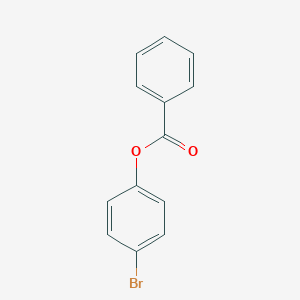
![[1-[2-(Dimethylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate](/img/structure/B73659.png)
